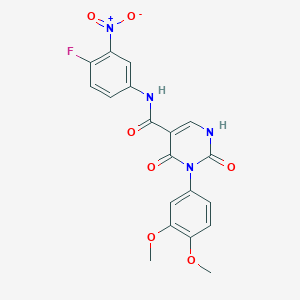![molecular formula C11H11N3O2 B14116911 4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-(prop-2-en-1-yloxy)benzohydrazide with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of the hydrazide with a nitrile oxide intermediate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- **4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- **4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
Uniqueness
4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H11N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-11(12)14-16-13-10/h2-6H,1,7H2,(H2,12,14) |
Clave InChI |
VAACLAOPKWIYBA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2=NON=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


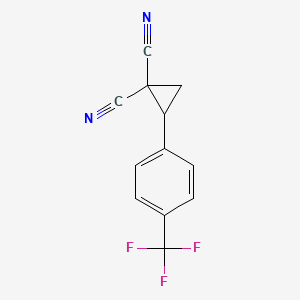
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
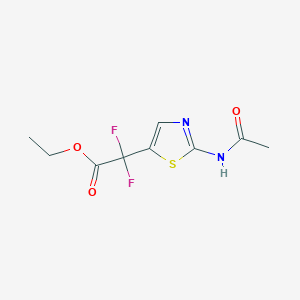
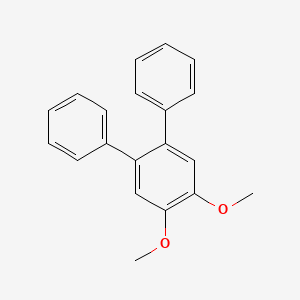
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)
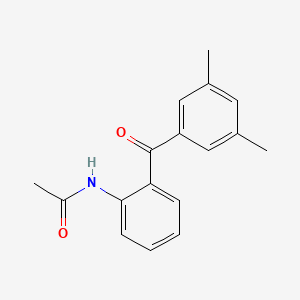

![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)

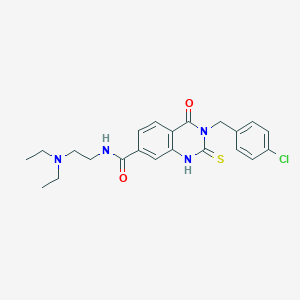
![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
